1-(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid
Overview
Description
1-(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a morpholine ring, and a benzoyl group with sulfonyl and carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an appropriate catalyst.
Introduction of the Morpholine Ring: The morpholine ring is added via a nucleophilic substitution reaction, where morpholine displaces a leaving group on the benzoyl intermediate.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent under basic conditions.
Formation of the Piperidine Ring: The piperidine ring is constructed through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the reduction of the carbonyl or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorobenzoyl)piperidine-4-carboxylic acid: Lacks the morpholine and sulfonyl groups, resulting in different chemical properties and biological activities.
1-(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
1-(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)cyclohexane: Contains a cyclohexane ring instead of a piperidine ring, leading to different steric and electronic properties.
Uniqueness
1-(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
1-(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O6S/c18-13-10-14(19)15(28(25,26)21-5-7-27-8-6-21)9-12(13)16(22)20-3-1-11(2-4-20)17(23)24/h9-11H,1-8H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLENQVQEVQYXMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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